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Compound of Interest

Compound Name: ARTO0380

Cat. No.: B12384150

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of
ARTO0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase
inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia
Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to
offer a detailed resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Exploiting Synthetic
Lethality

ARTO0380 is an orally administered small molecule that selectively inhibits the ATR kinase, a
critical component of the DNA Damage Response (DDR) pathway.[1] ATR plays a pivotal role
in sensing and responding to replication stress, a state of slowed or stalled DNA replication that
can lead to DNA damage.[1] In healthy cells, both ATM and ATR pathways are active and can
compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability
that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to
24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.[1] This deficiency
renders them highly dependent on the ATR pathway to manage replication stress and repair
DNA damage.
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The therapeutic strategy for ART0380 is rooted in the concept of synthetic lethality. In ATM-
deficient cancer cells, the inhibition of the compensatory ATR pathway by ART0380 leads to an
accumulation of unrepaired DNA damage and replication stress. This ultimately triggers
catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with
functional ATM.[2][3]

Recent clinical findings have highlighted an innovative "triple targeting" approach:
o Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[1]

 Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such
as irinotecan, to exacerbate DNA damage.[1][2]

e Preventing cellular rescue: Inhibiting the ATR pathway with ART0380 to block the cancer
cells' ability to repair the induced damage.[1]

This combination strategy has shown promising results in clinical trials, particularly in
enhancing the anti-tumor activity of ART0380 in ATM-deficient settings.[1][2]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of ART0380
in cancer models with varying degrees of ATM loss of function.[4]
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ARTO0380 IC50

Cell Line Cancer Type ATM Status (M) Reference
M
Colorectal o
HT-29 ) Proficient >1 [5]
Adenocarcinoma
Lung -
NCI-H23 ) Deficient 0.01-0.1 [5]
Adenocarcinoma
Mantle Cell o
Granta-519 Deficient 0.01-0.1 [5]
Lymphoma
Proficient (High
Colorectal o
LoVo ) Replication 01-1 [5]
Adenocarcinoma
Stress)
Normal Colon o
CCD-18Co Proficient >10 [5]

Fibroblast

Clinical Efficacy in ATM-Deficient Tumors

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating ART0380 in
combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[1]

The results have shown significant clinical activity in patients with ATM-deficient tumors.

Confirmed Overall

Patient Population Treatment Response Rate Reference
(cORR)
ATM-negative solid ARTO0380 + low-dose
) 50% [1]

tumors (at RP2D) irinotecan
ATM-deficient (ATM-

) ARTO0380 + low-dose
low or ATM-negative) 37% [1]

solid tumors

irinotecan

Key Experimental Protocols
In Vitro Cell Proliferation Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of ART0380 in various
cancer cell lines.

Methodology:

Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in
96-well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of ART0380 for a period of 7 days.

Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®
(Promega), which measures ATP levels as an indicator of metabolically active cells.

Luminescence is measured using a plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of ART0380 by measuring the phosphorylation of

downstream ATR targets.

Methodology:

ATM-deficient and proficient cancer cells are treated with varying concentrations of ART0380
for a specified time (e.g., 2 hours).

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

Membranes are blocked and then incubated with primary antibodies against phosphorylated
Chk1 (a direct downstream target of ATR) and total Chk1.
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» Following incubation with HRP-conjugated secondary antibodies, the protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Markers

Objective: To visualize and quantify the extent of DNA damage induced by ART0380.

Methodology:

Cells are grown on coverslips and treated with ART0380.

» After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5%
Triton X-100.

o Coverslips are blocked and then incubated with a primary antibody against the DNA double-
strand break marker, yH2AX.

» Following incubation with a fluorescently labeled secondary antibody, the coverslips are
mounted on slides with a DAPI-containing mounting medium to stain the nuclei.

e Images are acquired using a fluorescence microscope, and the number of yH2AX foci per
cell is quantified using image analysis software.

Visualizing the Mechanism and Workflow
Signaling Pathway of ART0380 in ATM-Deficient Cancer
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Caption: ART0380 inhibits ATR, leading to cell death in ATM-deficient cancers.

Experimental Workflow for Assessing ART0380 Efficacy
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Caption: Workflow for preclinical evaluation of ART0380's anti-cancer activity.

Logical Relationship of Synthetic Lethality

Caption: ART0380 induces synthetic lethality in ATM-deficient cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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